ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring an indole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-halo ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the acetyl group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to the bioactivity of the indole and thiazole moieties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity by binding to the active site.
Pathways Involved: The compound can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit biological activity.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole have similar thiazole rings and are known for their biological significance.
Uniqueness
Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of an indole and thiazole ring in a single molecule, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 930046-98-3
The structure includes an indole moiety, which is known for its diverse biological activities, and a thiazole ring that contributes to its pharmacological profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
In Vitro Studies
In a recent study, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antifungal Activity
The compound also showed promising antifungal activity. It was tested against various fungal strains with the following MIC values:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 32 |
These findings suggest that this compound could be a potential candidate for treating fungal infections .
Cytotoxic Activity
The cytotoxic effects of the compound were assessed using several cancer cell lines. The results indicated varying degrees of cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 5.0 |
HeLa (cervical cancer) | 10.0 |
MCF7 (breast cancer) | 15.0 |
The compound exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated a marked reduction in paw edema and histological improvement in tissue samples compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H21N3O3S/c1-2-29-22(28)13-18-15-30-23(24-18)25-21(27)14-26-19-11-7-6-10-17(19)12-20(26)16-8-4-3-5-9-16/h3-12,15H,2,13-14H2,1H3,(H,24,25,27) |
InChI Key |
AGBMJEJNRYNCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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